Cas no 688334-02-3 (N-{(4-Nitrophenyl)aminocarbonyl}alanine)
N-{(4-Nitrophenyl)aminocarbonyl}alanine Chemical and Physical Properties
Names and Identifiers
-
- N-{[(4-nitrophenyl)amino]carbonyl}alanine
- (S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid
- N-([(4-Nitrophenyl)amino]carbonyl)alanine
- 2-{[N-(4-nitrophenyl)carbamoyl]amino}propanoic acid
- 2-[(4-nitrophenyl)carbamoylamino]propanoic Acid
- SBB072040
- ST088700
- alanine, N-[[(4-nitrophenyl)amino]carbonyl]-
- N-{(4-Nitrophenyl)aminocarbonyl}alanine
-
- MDL: MFCD12071702
- Inchi: 1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
- InChI Key: AGHYCQKOMGHZNX-UHFFFAOYSA-N
- SMILES: OC(C(C)NC(NC1C=CC(=CC=1)[N+](=O)[O-])=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 333
- Topological Polar Surface Area: 124
N-{(4-Nitrophenyl)aminocarbonyl}alanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N130835-500mg |
N-{[(4-Nitrophenyl)amino]carbonyl}alanine |
688334-02-3 | 500mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N130835-1000mg |
N-{[(4-Nitrophenyl)amino]carbonyl}alanine |
688334-02-3 | 1g |
$ 390.00 | 2022-06-03 | ||
| TRC | N130835-2000mg |
N-{[(4-Nitrophenyl)amino]carbonyl}alanine |
688334-02-3 | 2g |
$ 615.00 | 2022-06-03 | ||
| abcr | AB414952-500 mg |
N-{[(4-Nitrophenyl)amino]carbonyl}alanine |
688334-02-3 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB414952-1 g |
N-{[(4-Nitrophenyl)amino]carbonyl}alanine |
688334-02-3 | 1 g |
€197.30 | 2023-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402022-1g |
((4-Nitrophenyl)carbamoyl)alanine |
688334-02-3 | 97% | 1g |
¥1080.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402022-5g |
((4-Nitrophenyl)carbamoyl)alanine |
688334-02-3 | 97% | 5g |
¥3304.00 | 2024-05-03 | |
| abcr | AB414952-500mg |
N-{[(4-Nitrophenyl)amino]carbonyl}alanine; . |
688334-02-3 | 500mg |
€173.00 | 2025-04-17 | ||
| abcr | AB414952-1g |
N-{[(4-Nitrophenyl)amino]carbonyl}alanine; . |
688334-02-3 | 1g |
€197.00 | 2025-04-17 | ||
| A2B Chem LLC | AJ08572-500mg |
N-([(4-Nitrophenyl)amino]carbonyl)alanine |
688334-02-3 | >95% | 500mg |
$384.00 | 2024-04-19 |
N-{(4-Nitrophenyl)aminocarbonyl}alanine Suppliers
N-{(4-Nitrophenyl)aminocarbonyl}alanine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on N-{(4-Nitrophenyl)aminocarbonyl}alanine
Comprehensive Overview of N-{(4-Nitrophenyl)aminocarbonyl}alanine (CAS No. 688334-02-3): Properties, Applications, and Research Insights
N-{(4-Nitrophenyl)aminocarbonyl}alanine (CAS No. 688334-02-3) is a specialized organic compound with a unique molecular structure that combines an alanine backbone with a 4-nitrophenyl urea moiety. This compound has garnered significant attention in biochemical and pharmaceutical research due to its potential as a building block for peptide synthesis and enzyme inhibition studies. The presence of the nitrophenyl group enhances its reactivity, making it a valuable intermediate in the development of novel therapeutic agents and diagnostic tools.
In recent years, the demand for N-{(4-Nitrophenyl)aminocarbonyl}alanine has surged, driven by its applications in drug discovery and bioconjugation. Researchers are particularly interested in its role as a protease inhibitor and its ability to modulate enzyme activity. The compound's CAS No. 688334-02-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge scientific studies. Additionally, its compatibility with click chemistry protocols has expanded its utility in biomarker labeling and targeted drug delivery systems.
From a structural perspective, N-{(4-Nitrophenyl)aminocarbonyl}alanine features a carbamate linkage, which contributes to its stability under physiological conditions. This property is critical for its use in in vivo applications, where degradation resistance is paramount. The 4-nitrophenyl group also serves as a chromophore, enabling spectrophotometric detection in analytical assays. Such characteristics make this compound indispensable in high-throughput screening (HTS) and mechanistic enzymology.
The synthesis of N-{(4-Nitrophenyl)aminocarbonyl}alanine typically involves the reaction of 4-nitrophenyl isocyanate with L-alanine, yielding a high-purity product suitable for research purposes. Optimized protocols emphasize green chemistry principles, aligning with the growing emphasis on sustainable synthesis in the pharmaceutical industry. Researchers often explore solvent-free or aqueous-phase reactions to minimize environmental impact while maintaining yield efficiency.
Beyond its biochemical applications, CAS No. 688334-02-3 has emerged as a topic of interest in computational chemistry. Molecular docking studies leverage its structure to predict interactions with enzyme active sites, aiding in the design of next-generation inhibitors. The compound's QSAR (Quantitative Structure-Activity Relationship) parameters are also analyzed to optimize its pharmacokinetic properties, addressing common challenges like bioavailability and metabolic stability.
In the context of personalized medicine, N-{(4-Nitrophenyl)aminocarbonyl}alanine is explored for its potential in theranostic applications—combining therapy and diagnostics. Its derivatization with fluorescent tags or radioisotopes enables real-time monitoring of drug distribution, a hot topic in cancer research. This dual functionality aligns with the rising demand for multifunctional agents in oncology and neurology.
To address common queries from the scientific community: Is N-{(4-Nitrophenyl)aminocarbonyl}alanine water-soluble? Yes, its polar groups confer moderate solubility in aqueous solutions, though optimization may require cosolvents. Another frequent question—Can it cross the blood-brain barrier?—remains under investigation, with preliminary data suggesting limited permeability unless structurally modified.
In summary, N-{(4-Nitrophenyl)aminocarbonyl}alanine (CAS No. 688334-02-3) represents a versatile tool in modern research, bridging gaps between chemical biology, medicinal chemistry, and material science. Its evolving applications underscore the importance of continued exploration, particularly in precision medicine and enzyme engineering. As synthetic methodologies advance, this compound is poised to play an even greater role in addressing unmet medical needs.
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